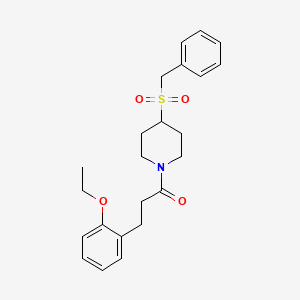

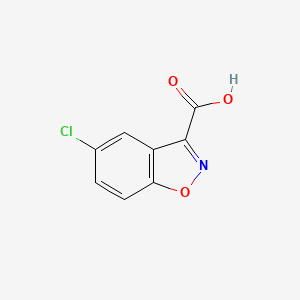

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide" relates to a family of compounds with notable biological activities, including antimicrobial and anticancer properties. Such compounds are synthesized from basic building blocks through various chemical reactions, offering a wide range of applications in medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields. For example, N-substituted phenyl benzamide derivatives have been synthesized and tested for their inhibitory effects against human immunodeficiency virus type-1 Integrase (HIV-1 IN), indicating a robust synthetic approach for creating biologically active compounds (Wadhwa et al., 2019).

Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antioxidant Activity

The green synthesis of benzamide-dioxoisoindoline derivatives, including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, showcases a method that employs ultrasound irradiation in water without any catalyst. This approach not only supports sustainable chemistry practices but also yields compounds with significant antioxidant potential. The antioxidative potential of these compounds was demonstrated through the DPPH test, identifying them as potent antioxidants, which could have applications in combating oxidative stress-related diseases or in the preservation of materials sensitive to oxidation (Milovanović et al., 2020).

Photocatalytic Degradation

In environmental science, 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a closely related compound, has been used to study the photodecomposition of organic pollutants. When supported on adsorbents like zeolite, silica, and activated carbon and combined with TiO2, it enhances the rate of mineralization of pollutants, thereby offering a promising approach for the detoxification and degradation of hazardous substances in water. This research illustrates the compound's potential role in environmental remediation technologies (Torimoto et al., 1996).

Antiepileptic Activity

Phthalimide derivatives bearing the 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide moiety have shown notable antiepileptic activity. These compounds, developed through microwave-assisted synthesis, were evaluated in male mice against induced seizures, showing significant potential as antiepileptic agents. Their interaction with gamma-aminobutyric acid (GABA) receptors was confirmed through molecular docking studies, indicating a promising pathway for the development of new treatments for epilepsy (Asadollahi et al., 2019).

Anti-Tubercular Scaffold

The synthesis of novel derivatives including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has yielded promising anti-tubercular agents. Utilizing ultrasound-assisted synthesis, these compounds demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some showing higher efficacy than existing treatments. Their non-cytotoxic nature and potential for high cell permeability make them viable candidates for further development into anti-tubercular drugs (Nimbalkar et al., 2018).

Anticancer and Antioxidant Activities

N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which include the core structure of 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds exhibited promising anticancer activity against various cancer cell lines and potent antioxidant activity, suggesting their potential in the development of new therapeutic agents for cancer and oxidative stress-related conditions (Gudipati et al., 2011).

Wirkmechanismus

Target of Action

The compound 3,5-dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide, also known as Oprea1_547011, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Oprea1_547011 may also interact with various targets in the body.

Mode of Action

Indole derivatives, to which this compound belongs, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Oprea1_547011 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Result of Action

The diverse biological activities of indole derivatives suggest that this compound may have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYBUPJGAAXDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)